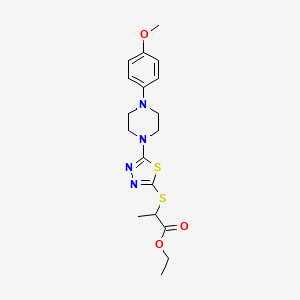

Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-(4-methoxyphenyl)piperazine moiety and an ethyl propanoate ester linked via a thioether bridge. The 4-methoxy substituent on the phenyl ring may modulate lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for central nervous system (CNS)-targeted therapies .

Properties

IUPAC Name |

ethyl 2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S2/c1-4-25-16(23)13(2)26-18-20-19-17(27-18)22-11-9-21(10-12-22)14-5-7-15(24-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNAIEOTWKUUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps:

Formation of Thiadiazole Core: The thiadiazole core can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiadiazole intermediate reacts with 4-(4-methoxyphenyl)piperazine.

Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, or electrophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiadiazole derivatives, alcohols from ester reduction.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders, cardiovascular diseases, and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with G-protein-coupled receptors or ion channels.

Pathways Involved: The binding of the compound to its targets can activate or inhibit signaling pathways, leading to changes in cellular functions. This can result in therapeutic effects such as anti-inflammatory, analgesic, or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1 Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS: 1105199-26-5)

- Structural Difference : Replaces the 4-methoxyphenyl group with an unsubstituted phenyl ring on the piperazine moiety.

- Solubility: Lower polarity compared to the methoxy analogue may reduce aqueous solubility. Synthesis: Both compounds share a similar synthetic pathway involving nucleophilic substitution of a piperazine derivative onto a thiadiazole intermediate .

2.1.2 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

- Structural Difference : Features a methylphenyl substituent directly attached to the thiadiazole ring instead of a piperazine-ester system.

- Impact: Electronic Properties: The methyl group provides mild electron-donating effects, altering the thiadiazole’s electron density compared to the piperazine-substituted compound.

Hybrid Analogues with Heterocyclic Modifications

2.2.1 Oxadiazole-Thiadiazole Hybrids (e.g., Compound 5 in )

- Structural Difference : Integrates an oxadiazole ring alongside the thiadiazole core.

- Impact :

- Metabolic Stability : The oxadiazole-thiadiazole hybrid exhibits enhanced resistance to enzymatic degradation compared to single-ring systems.

- Antifungal Activity : Demonstrated superior anticandidal activity (MIC = 8 µg/mL against C. albicans) compared to thiadiazole-only derivatives, which lack this hybridized electronic profile .

2.2.2 Triazole-Thiadiazole Derivatives ()

- Structural Difference : Incorporates a triazole ring linked via a thioether to the thiadiazole core.

- Impact: Hydrogen Bonding: The triazole’s nitrogen atoms enhance hydrogen-bonding capacity, improving interactions with biological targets like acetylcholinesterase. Salt Formation: Capability to form inorganic and organic salts (e.g., Na+, K+, morpholinium) enhances solubility and formulation versatility, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Biological Activity

Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula: CHNO

Molecular Weight: 324.41 g/mol

CAS Number: 79322-95-5

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those containing piperazine moieties. For instance:

- Antibacterial Effects: Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Anticancer Activity

The potential anticancer effects of thiadiazole compounds have also been investigated. This compound may inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| HeLa | 8 |

| A549 | 12 |

These results suggest that the compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis: Studies indicate that thiadiazole derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Properties: The presence of methoxyphenyl groups may contribute to antioxidant activities, reducing oxidative stress in cells.

Case Studies and Research Findings

A notable study conducted by Umesha et al. (2009) explored the synthesis and evaluation of thiadiazole derivatives for their biological activities. The study found that specific modifications to the thiadiazole structure significantly enhanced antimicrobial and anticancer activities .

Additionally, a recent publication highlighted the synthesis of novel thiadiazole compounds and their broad-spectrum biological activities, including antiparasitic and antiviral effects . The findings support the hypothesis that structural variations in thiadiazoles can lead to diverse biological activities.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate?

The synthesis typically involves multi-step protocols:

- Step 1: React 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate to form ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate .

- Step 2: Convert the ester to a hydrazide derivative using excess hydrazine hydrate .

- Step 3: Cyclize the hydrazide with carbon disulfide under basic conditions (e.g., KOH) to generate the 1,3,4-thiadiazole core .

- Step 4: Introduce the thioether linkage by reacting the thiadiazole intermediate with ethyl 2-mercaptopropanoate under reflux in ethanol or DMF .

Key Considerations: Solvent choice (DMF for high polarity reactions), reflux duration (4–6 hours), and purification via column chromatography or recrystallization .

Basic: Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation:

- 1H/13C NMR: Identify protons (e.g., piperazine N-CH2 at 3.83–3.84 ppm, thiadiazole protons at 7.8–8.2 ppm) and carbons (piperazine carbons at 51–53 ppm, thiadiazole carbons at 163–165 ppm) .

- HRMS: Confirm molecular weight (e.g., M+1 peak matching calculated mass) .

- Purity Assessment:

- HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) for >95% purity validation .

- Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

Basic: How is the biological activity of this compound screened in preclinical studies?

- Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

- Enzyme Inhibition: Evaluate MAO-B or kinase inhibition via fluorometric assays (e.g., IC50 determination using recombinant enzymes) .

- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 values compared to standard drugs .

Advanced: How do structural modifications influence its structure-activity relationship (SAR)?

- Piperazine Substitutions: Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., -Cl) enhances enzyme binding but reduces solubility .

- Thiadiazole Modifications: Adding methyl groups to the thiadiazole ring improves metabolic stability but may reduce antimicrobial potency .

- Methodological Approach:

- Molecular Docking: Use AutoDock Vina to simulate interactions with MAO-B (PDB ID: 2V5Z); prioritize compounds with hydrogen bonds to FAD cofactors .

- In Vitro Validation: Compare IC50 values of derivatives to correlate docking scores with experimental data .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent Effects: Polar aprotic solvents (e.g., DMF) increase cyclization efficiency but may require post-reaction dilution with water to precipitate impurities .

- Catalyst Screening: Triethylamine (10 mol%) accelerates thioether formation, reducing reaction time from 8 to 4 hours .

- Temperature Control: Maintain reflux at 80–90°C for thiadiazole formation to avoid side products (e.g., disulfide byproducts) .

Advanced: How to resolve contradictions in reported biological activity data?

- Case Example: Discrepancies in antimicrobial activity may arise from:

- Strain Variability: Use standardized strains (e.g., ATCC 25922 for E. coli) .

- Assay Conditions: Control pH (7.4 vs. 6.5) and serum content (e.g., 10% FBS) to ensure reproducibility .

- Statistical Validation: Apply ANOVA to compare datasets; outliers may indicate unaccounted variables (e.g., solvent residues in test compounds) .

Advanced: What strategies mitigate compound degradation during storage?

- Stability Studies:

- pH Sensitivity: Store in neutral buffers (pH 7.0–7.4); avoid acidic conditions that hydrolyze the ester group .

- Temperature: Lyophilized form stable at –20°C for >6 months; solutions in DMSO degrade by 15% after 30 days at 4°C .

- Analytical Monitoring: Use LC-MS every 3 months to detect degradation products (e.g., free thiols from thioether cleavage) .

Advanced: How are computational methods applied to study its mechanism of action?

- Molecular Dynamics (MD): Simulate binding to PPAR-γ (e.g., 30 ns simulations in GROMACS) to assess conformational stability of ligand-receptor complexes .

- QSAR Modeling: Use CoMFA/CoMSIA to correlate logP values with cytotoxicity (R² >0.85 indicates predictive reliability) .

- ADMET Prediction: SwissADME predicts moderate BBB permeability (logBB = –0.5) and CYP3A4 inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.